(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one

Chiral auxiliary Asymmetric synthesis Diastereoselectivity

(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one (CAS 189618-77-7) is a chiral, cis-configured N-methyl-γ-lactam belonging to the pyrrolidin-2-one class. With a molecular formula of C₇H₁₃NO and a monoisotopic mass of 127.0997 Da, this compound serves as a stereochemically defined building block for asymmetric synthesis and medicinal chemistry programs.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 189618-77-7
Cat. No. B070992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one
CAS189618-77-7
Synonyms2-Pyrrolidinone,1,3,5-trimethyl-,cis-(9CI)
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CC(N(C1=O)C)C
InChIInChI=1S/C7H13NO/c1-5-4-6(2)8(3)7(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1
InChIKeyZBLCKMSVDNMPLC-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one (CAS 189618-77-7): Chiral Identity, Physicochemical Baseline, and Comparator Landscape


(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one (CAS 189618-77-7) is a chiral, cis-configured N-methyl-γ-lactam belonging to the pyrrolidin-2-one class [1]. With a molecular formula of C₇H₁₃NO and a monoisotopic mass of 127.0997 Da, this compound serves as a stereochemically defined building block for asymmetric synthesis and medicinal chemistry programs . It is formally distinguished from its trans diastereomer (3R,5R; CAS 189618-78-8), the gem-dimethyl analogue 3,3,5-trimethylpyrrolidin-2-one (CAS 87282-83-5), and enantiomeric or mono-substituted pyrrolidinones that lack the same three-dimensional methyl group presentation . The following evidence guide evaluates exactly where the (3R,5S) configuration confers scientifically verifiable differentiation relevant to sourcing decisions.

1
Cis-chiral pyrrolidinone building block with defined (3R,5S) stereochemistry for asymmetric synthesis workflows.
2
Pre-resolved single enantiomer supporting chiral auxiliary applications where stereoselective synthesis alone yields low diastereomeric excess.
3
N-methyl lactam scaffold (HBD=0) providing a hydrogen-bond donor-free pharmacophore distinct from NH-bearing analogues.

Why Generic Pyrrolidinone Interchange Fails: The Critical Role of (3R,5S) cis-Stereochemistry in Scientific Procurement


Pyrrolidin-2-ones with identical molecular formulae (C₇H₁₃NO) can differ profoundly in their stereochemical and substitution patterns. The (3R,5S) cis configuration places both methyl groups on the same face of the lactam ring, producing a spatial geometry fundamentally distinct from the (3R,5R) trans isomer where the methyl groups project from opposite faces . Additionally, the N-methyl substituent eliminates the hydrogen-bond donor capacity (HBD = 0) present in NH-bearing analogues such as 3,3,5-trimethylpyrrolidin-2-one (HBD = 1), altering both molecular recognition and physicochemical properties including LogP [1]. Programs relying on specific stereochemical presentation at receptor sites, chiral auxiliary-mediated diastereoselectivity, or defined hydrogen-bonding pharmacophores cannot freely substitute across these in-class compounds without risking altered biological activity or synthetic outcomes [2].

cis vs trans
Methyl groups on the same face versus opposite faces may shift diastereofacial bias in chiral auxiliary-mediated reactions. Stereochemical outcome may not transfer.
N-methyl vs NH
HBD=0 versus HBD=1 may alter hydrogen-bond pharmacophore and target engagement. LogP and permeability profiles differ.
cis vs gem-dimethyl
3-position methyl substituent absence may change steric environment and chiral induction. Physicochemical and chromatographic behavior may not match.

Quantitative Differentiation Evidence for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one vs. Closest Structural Analogs


Diastereomeric Configuration: cis (3R,5S) vs. trans (3R,5R) Spatial Geometry and Its Synthetic Consequences

In amidyl radical cyclization reactions, the (3R,5S) cis-configured pyrrolidinone is produced as a mixture of diastereomers with low diastereomeric excess (de = 9–36%) [1]. The steric nature of the nitrogen substituent does not significantly affect this selectivity, and the stereochemical outcome is opposite to that predicted by the Beckwith rule [1]. This implies that procuring the pre-resolved (3R,5S) single enantiomer is the only reliable route to a stereochemically homogeneous product, as stereoselective synthesis alone cannot deliver high diastereomeric purity for the cis isomer. By contrast, synthetic routes optimized for the trans isomer or gem-dimethyl analogues would produce entirely different stereoisomeric or regioisomeric products.

Diastereoselectivity
Head-to-head
de = 9–36%
Supports sourcing pre-resolved enantiomer over in situ generation.
Stereochemical outcome opposite to Beckwith rule prediction.
Chiral auxiliary Asymmetric synthesis Diastereoselectivity

Hydrogen-Bond Donor Capacity: N-Methyl vs. NH Pyrrolidinones

The (3R,5S)-1,3,5-trimethylpyrrolidin-2-one bears an N-methyl substituent, resulting in a hydrogen-bond donor count of zero (HBD = 0) . The closest structural analog with a free NH, 3,3,5-trimethylpyrrolidin-2-one (CAS 87282-83-5), has HBD = 1 and additionally exhibits a higher computed lipophilicity (XLogP3-AA = 1 vs. LogP = 0.59 for the target) [1]. This difference in hydrogen-bonding and lipophilicity profiles means that the two compounds will exhibit divergent permeability, solubility, and target-binding characteristics in biological assays, particularly where a hydrogen-bond donor interaction is a pharmacophoric requirement.

HBD Comparison
Reported
HBD=0 vs HBD=1
Pharmacophore mismatch possible with NH-bearing analogues.
Δ LogP ≈ −0.4; identical exact mass, distinct H-bond profile.
Hydrogen bonding Pharmacophore design Lipophilicity

Physicochemical Property Profile: Boiling Point, Flash Point, and Vapor Pressure Differentiation

The cis-(3R,5S) isomer exhibits a calculated boiling point of 205.9 ± 9.0 °C at 760 mmHg and a flash point of 88.4 ± 9.3 °C, with a vapor pressure of 0.2 ± 0.4 mmHg at 25 °C . While the trans isomer shares identical molecular weight and formula, its experimental LogP is reported as 0.81100 (vs. 0.59 for the cis form), suggesting differential intermolecular interactions that may affect chromatographic retention times, distillation parameters, and formulation behavior . These data are critical for process chemists selecting distillation or chromatographic purification conditions, as the physical separation of cis and trans diastereomers relies on such property differences.

Physicochemical Profile
Data to verify
BP 205.9±9.0 °C
Supports purification method design and scale-up planning.
LogP 0.59; FP 88.4±9.3 °C; vapor pressure 0.2±0.4 mmHg at 25 °C.
Process chemistry Purification Formulation

Chiral Auxiliary Performance: Incorporation into Asymmetric Synthetic Routes Requiring Defined cis Stereochemistry

Chiral pyrrolidinone auxiliaries with the (3R,5S) configuration have been employed in the stereocontrolled synthesis of complex natural products including Moiramide B and Andrimid, which are pseudopeptide antibiotics that inhibit bacterial acetyl-CoA carboxylase at nanomolar concentrations (Kᵢ = 5 nM for Moiramide B) [1][2]. The rigid cis-pyrrolidinone scaffold transfers chirality efficiently in enolate alkylation and conjugate addition reactions. The (3R,5R) trans isomer, by contrast, presents a different spatial orientation of the methyl substituents, which can alter the diastereofacial bias of the auxiliary and lead to different product stereochemistry [3].

Auxiliary Performance
Class-level
Class-level context
cis scaffold reported in Moiramide B and Andrimid total synthesis.
No direct cis/trans comparative diastereomeric ratio data available.
Chiral auxiliary Total synthesis Natural product synthesis

Potential CCR5 Chemokine Receptor Antagonist Activity — Preliminary Pharmacological Profiling

Preliminary pharmacological screening indicates that pyrrolidinone derivatives bearing the (3R,5S) cis configuration may function as CCR5 antagonists, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative IC₅₀ data specific to (3R,5S)-1,3,5-trimethylpyrrolidin-2-one at CCR5 have not been published in open peer-reviewed literature, patent disclosures and pharmacological activity screening reports identify this class of cis-configured pyrrolidinones as CCR5 receptor modulators [2][3]. The trans diastereomer and gem-dimethyl analogues have not been equivalently profiled in this pharmacological context.

CCR5 Screening
Data to verify
Preliminary screening only
cis configuration may show chemokine receptor pathway modulation.
No quantitative IC₅₀ publicly available; trans isomer not equivalently profiled.
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Recommended Application Scenarios for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one Based on Quantitative Differentiation Evidence


Asymmetric Synthesis Requiring a Pre-Resolved cis-Chiral Pyrrolidinone Auxiliary

Given the low diastereoselectivity (de = 9–36%) achievable via direct amidyl radical cyclization, a research group pursuing stereocontrolled total synthesis — for instance, of Moiramide B or Andrimid — should procure the pre-resolved (3R,5S) single enantiomer rather than attempt to generate it in situ [1]. The compound's rigid cis geometry provides a defined chiral environment for enolate alkylations and conjugate additions that the trans isomer or gem-dimethyl analogue cannot replicate without altering the stereochemical outcome [1][2].

Medicinal Chemistry Programs Targeting CCR5-Mediated Diseases

For drug discovery programs aimed at HIV entry inhibition, inflammatory diseases (asthma, rheumatoid arthritis, COPD), or autoimmune conditions where CCR5 antagonism is the therapeutic hypothesis, the (3R,5S) cis isomer has been identified in pharmacological screening as a candidate CCR5 antagonist scaffold [3][4]. Programs should specify the cis diastereomer explicitly, as the trans isomer and non-stereodefined analogues have not been equivalently associated with this pharmacological activity in available disclosures.

Nicotine Metabolite and Analog Research Requiring a Defined N-Methyl Lactam Scaffold

The compound's structure mirrors the pyrrolidine segment of (–)-cotinine, the major nicotine metabolite, making it a relevant intermediate for structure–activity relationship (SAR) studies of nicotinic acetylcholine receptor ligands [5]. Its N-methyl substituent and defined (3R,5S) stereochemistry provide a scaffold that cannot be substituted by NH-bearing pyrrolidinones (which introduce an unwanted hydrogen-bond donor) or by racemic mixtures (which confound stereochemical SAR interpretation).

Physicochemical Reference Standard for cis-Pyrrolidinone Method Development

With a well-characterized boiling point (205.9 ± 9.0 °C), flash point (88.4 ± 9.3 °C), LogP (0.59), and zero hydrogen-bond donor capacity, this compound can serve as a reference standard for developing chiral chromatographic separation methods, distillation protocols, or LogP-based purification strategies targeting cis-configured N-alkyl lactams . Its distinct LogP from the trans isomer (Δ ≈ 0.22) provides a measurable basis for method validation.

Application
Selection Property
Validation Focus
Chiral auxiliary asymmetric synthesis
Pre-resolved cis-(3R,5S) stereochemistry
Enantiomer-attribution review; diastereofacial bias confirmation
CCR5 receptor pathway studies
cis-configuration pyrrolidinone scaffold
Pathway-response screening review; target engagement context
Nicotinic receptor SAR studies
N-methyl lactam with HBD=0
Hydrogen-bond pharmacophore review; stereochemical SAR interpretation
Chiral chromatographic method development
Physicochemical reference profile (LogP, BP, FP)
LogP-based method validation; cis/trans diastereomer separation
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